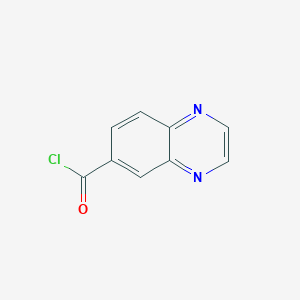

Quinoxaline-6-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEQROVYZDJSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379990 | |

| Record name | quinoxaline-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258503-93-4 | |

| Record name | quinoxaline-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Quinoxaline Scaffolds in Advanced Organic Synthesis

The quinoxaline (B1680401) scaffold, a heterocyclic system composed of a fused benzene (B151609) and pyrazine (B50134) ring, is a cornerstone in the field of advanced organic synthesis. rsc.orgmdpi.comnih.gov Its prevalence stems from its wide array of biological activities and its utility in materials science. rsc.orgrsc.org Quinoxaline derivatives are integral to the development of pharmaceuticals, exhibiting properties such as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic activities. mdpi.comnih.govnih.govnih.gov The structural framework of quinoxaline is a key feature in numerous bioactive molecules and approved drugs. mdpi.combenthamdirect.comnih.gov

Beyond medicinal applications, the quinoxaline moiety is a crucial building block in the creation of organic semiconductors, electroluminescent materials, fluorescent dyes, and sensitizers for solar cells. rsc.orgrsc.org The easy synthetic accessibility of quinoxaline derivatives has further fueled their extensive application. rsc.org Researchers continuously develop novel synthetic strategies to produce and functionalize quinoxaline scaffolds to meet the demands of both medicinal chemistry and materials science. rsc.orgrsc.orgbenthamdirect.com

Role of Acyl Halides As Pivotal Reactive Intermediates in Organic Transformations

Acyl halides, or acid halides, are organic compounds derived from oxoacids by replacing a hydroxyl group with a halide. wikipedia.org In organic chemistry, this term typically refers to derivatives of carboxylic acids, with the general formula RCOX, where R is an alkyl or aryl group, CO is the carbonyl group, and X is a halogen. wikipedia.org Acyl chlorides are the most common type. wikipedia.org

These compounds are characterized by their high reactivity, which makes them exceptional intermediates in organic synthesis. teachy.aiteachy.aiteachy.app The reactivity stems from the carbonyl group and the fact that the halogen is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. teachy.aiteachy.aiteachy.app This property is leveraged in numerous organic transformations, most notably in acylation reactions, where the acyl group (R-CO) is introduced into another molecule. teachy.ai

Common reactions involving acyl halides include:

Formation of amides: Reacting with amines. teachy.ai

Formation of esters: Reacting with alcohols. teachy.ai

Friedel-Crafts acylation: Introducing an acyl group into an aromatic ring to form ketones. teachy.aiteachy.app

Hydrolysis: Reacting with water to form the corresponding carboxylic acid. wikipedia.org

Due to their reactivity, acyl halides are fundamental building blocks for synthesizing a wide range of more complex compounds, including pharmaceuticals and polymers. teachy.aiteachy.aiteachy.appteachy.app

Strategic Importance of Quinoxaline 6 Carbonyl Chloride in Functional Group Interconversion

Synthesis from Quinoxalinecarboxylic Acid Precursors

The most direct route to this compound involves the activation of the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis, converting the relatively unreactive carboxylic acid into a highly reactive acyl chloride.

Conversion of Quinoxaline-6-carboxylic Acid to this compound via Chlorinating Agents (e.g., Phosphorus Pentachloride, Thionyl Chloride)

The conversion of quinoxaline-6-carboxylic acid to its acyl chloride derivative is reliably accomplished using standard chlorinating agents. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are the most commonly employed reagents for this purpose.

The reaction with thionyl chloride is widely used due to the convenient removal of byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl). The process typically involves heating the carboxylic acid in neat thionyl chloride or in an inert solvent. The presence of a catalytic amount of a base like pyridine (B92270) can accelerate the reaction.

Alternatively, phosphorus pentachloride reacts with carboxylic acids, often in the cold, to yield the acyl chloride. The other product of this reaction is phosphorus oxychloride (POCl₃), which can be separated from the desired acyl chloride by fractional distillation. A specific application of this type of transformation is seen in the preparation of fiber-reactive dyes, where 2,3-dihydroxy-6-quinoxalinecarboxylic acid is converted to 2,3-dichloro-6-quinoxalinecarbonyl chloride, indicating that the carboxylic acid group can be successfully converted to a carbonyl chloride on the quinoxaline scaffold. google.com

Table 1: Comparison of Common Chlorinating Agents

| Reagent | Formula | Byproducts | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Often requires heating | Gaseous byproducts are easily removed |

Precursor Synthesis: Methodologies for Quinoxaline-6-carboxylic Acid

The utility of this compound is predicated on the availability of its precursor, quinoxaline-6-carboxylic acid. The synthesis of this precursor is a critical step, primarily relying on the construction of the quinoxaline ring system.

The classical and most versatile method for synthesizing the quinoxaline core is the condensation reaction between an aromatic ortho-diamine and an α-dicarbonyl compound. sapub.orgresearchgate.net To produce quinoxaline-6-carboxylic acid, a substituted ortho-diamine, specifically 3,4-diaminobenzoic acid , is used as the starting material. google.comnih.govgoogle.com

This reaction involves the cyclocondensation of 3,4-diaminobenzoic acid with an α-dicarbonyl compound, such as glyoxal (B1671930) or benzil (B1666583). For instance, the reaction of 3,4-diaminobenzoic acid with benzil in glacial acetic acid at elevated temperatures yields 2,3-diphenylquinoxaline-6-carboxylic acid. nih.gov Similarly, condensation with oxalic acid or its esters can also be employed to form the corresponding dihydroxyquinoxaline carboxylic acid. google.com This foundational reaction provides a direct route to quinoxaline scaffolds bearing a carboxylic acid group at the 6-position, ready for subsequent conversion to the carbonyl chloride.

To improve the efficiency, yield, and environmental footprint of quinoxaline synthesis, various catalytic systems have been developed. These methodologies are applicable to the synthesis of quinoxaline-6-carboxylic acid by using 3,4-diaminobenzoic acid as the diamine component.

Catalysts for this transformation range from simple acids and bases to more complex systems:

Acid Catalysis : Acetic acid is commonly used as both a solvent and a catalyst to promote the condensation. nih.gov

Metal Catalysts : A variety of metal-based catalysts have been shown to be effective, including copper sulfate (B86663) (CuSO₄·5H₂O), nickel nanoparticles, and gallium(III) triflate. researchgate.netnih.govthieme-connect.com Nickel nanoparticles, for example, have been reported to facilitate the reaction in excellent yields at room temperature in a short time frame. researchgate.net

Solid-Supported Catalysts : To simplify catalyst recovery and reuse, solid-supported catalysts like alumina, silica (B1680970) gel modified with zirconium(IV), and nanozeolites have been employed. nih.govchim.it

Organocatalysts : Bio-inspired ortho-quinone catalysts have been used for the oxidative synthesis of quinoxalines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org

Catalyst-Free Conditions : In some cases, the reaction can proceed efficiently without any added catalyst, particularly when using green solvents like methanol (B129727) or water, sometimes with microwave irradiation to accelerate the reaction. thieme-connect.comchim.it

Table 2: Selected Catalytic Systems for Quinoxaline Synthesis

| Catalyst System | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Acetic Acid | o-phenylenediamine (B120857), α-dicarbonyl | Heating | Simple, readily available |

| Nickel Nanoparticles | o-phenylenediamine, glyoxal | Room Temperature, Acetonitrile (B52724) | High yield, rapid reaction, recyclable catalyst |

| Alumina-supported Heteropolyoxometalates | o-phenylenediamine, benzil | Room Temperature, Toluene | High yield, heterogeneous catalyst |

Nucleophilic Acyl Substitution Reactions at the C-6 Position

The carbonyl chloride moiety in this compound is a classic acylating agent, readily undergoing nucleophilic acyl substitution reactions. masterorganicchemistry.combyjus.com This reactivity is attributed to the electron-withdrawing nature of the chlorine atom, which polarizes the carbonyl carbon, making it highly susceptible to attack by nucleophiles. libretexts.orguomustansiriyah.edu.iq The general mechanism for these reactions involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the substituted product. masterorganicchemistry.comkhanacademy.org

Formation of Quinoxaline-6-carboxamides through Aminolysis

The reaction of this compound with primary or secondary amines, a process known as aminolysis, leads to the formation of the corresponding quinoxaline-6-carboxamides. researchgate.netnih.gov This reaction is a cornerstone in the synthesis of numerous biologically active molecules, as the amide bond is a common feature in pharmaceuticals. For instance, a series of novel quinoxaline-6-carboxamide (B1312456) derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains. researchgate.net The synthesis typically involves reacting the acyl chloride with the appropriate amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. uomustansiriyah.edu.iq The resulting carboxamides have shown a range of biological activities, highlighting the importance of this derivatization pathway. researchgate.netnih.gov

Synthesis of Quinoxaline-6-carbohydrazides via Hydrazinolysis

Reacting this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) results in the formation of quinoxaline-6-carbohydrazide. nih.govpjsir.org This reaction, termed hydrazinolysis, is analogous to aminolysis, with hydrazine acting as the nucleophile. The resulting carbohydrazide (B1668358) is a versatile intermediate in its own right, serving as a precursor for the synthesis of various heterocyclic systems. For example, 2,3-diphenylquinoxaline-6-carbohydrazide has been synthesized from the corresponding ethyl ester and hydrazine, and subsequently used to create a series of hybrids with potential α-glucosidase inhibitory activity. nih.gov

Subsequent Cyclization Reactions of this compound Derivatives

The derivatives obtained from the nucleophilic acyl substitution of this compound, particularly the carbohydrazides, can undergo further cyclization reactions to generate more complex heterocyclic systems.

Intramolecular and Intermolecular Cycloadditions for Heterocyclic Systems (e.g., Triazole Formation from Hydrazides)

Quinoxaline-6-carbohydrazides are valuable precursors for the synthesis of 1,2,4-triazole (B32235) rings, a five-membered heterocycle containing three nitrogen atoms. nih.govyoutube.com The formation of the triazole ring from the carbohydrazide can proceed through various synthetic routes. For instance, the carbohydrazide can be treated with a one-carbon synthon, such as formic acid or carbon disulfide, to facilitate the cyclization. nih.gov Another common method involves the reaction of the carbohydrazide with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions to yield a triazole-thione. nih.govorganic-chemistry.org These triazole-containing quinoxaline derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. nih.gov

Regioselective Functionalization of the Quinoxaline Core Enabled by the C-6 Carbonyl Chloride Moiety

The C-6 carbonyl chloride group not only serves as a handle for derivatization but also influences the regioselectivity of further functionalization on the quinoxaline ring system. The development of methods for regioselective C-H functionalization is a significant area of research in organic synthesis, as it allows for the precise modification of complex molecules. mdpi.comnih.gov

The presence of an electron-withdrawing group, such as the carbonyl chloride, at the C-6 position can direct incoming electrophiles or other reactants to specific positions on the quinoxaline nucleus. While direct studies on the regioselective functionalization specifically directed by a C-6 carbonyl chloride are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on quinoxaline systems suggest that the electron-withdrawing nature of the substituent would deactivate the benzene (B151609) ring towards electrophilic attack. Conversely, it can play a role in directing nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The ability to selectively functionalize the quinoxaline core is crucial for creating libraries of compounds for drug discovery and materials science applications. mdpi.comrsc.org

Advanced Applications in Organic Synthesis: Quinoxaline 6 Carbonyl Chloride As a Versatile Building Block

Construction of Complex Heterocyclic Architectures

The rigid, aromatic scaffold of the quinoxaline (B1680401) ring system, combined with the versatile reactivity of the carbonyl chloride group, makes Quinoxaline-6-carbonyl chloride an exceptional precursor for the assembly of intricate heterocyclic architectures. The carbonyl chloride acts as a powerful electrophilic site, enabling facile reactions with a wide range of nucleophiles to append various functional groups and build larger, more complex molecules.

A notable application is in the synthesis of potent enzyme inhibitors. For instance, derivatives of this compound are instrumental in creating sophisticated molecules that act as inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). In a documented synthetic sequence, 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylic acid is first converted to its more reactive carbonyl chloride derivative, 2,3-bis(4-fluorophenyl)this compound. isca.me This activation step is crucial for the subsequent amide bond formation with various amine-containing fragments, leading to a library of complex heterocyclic compounds with potential therapeutic applications. isca.me The quinoxaline core in these architectures is often essential for the molecule's biological activity, while the substituents introduced via the carbonyl chloride fine-tune its potency and selectivity.

The general scheme for this transformation is outlined below:

| Starting Material | Reagents | Intermediate | Application |

| 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylic acid | SOCl₂, DMF, THF | 2,3-bis(4-fluorophenyl)this compound | Synthesis of complex NAMPT inhibitors isca.me |

This strategy highlights how this compound and its derivatives serve as key intermediates for elaborating the quinoxaline core into highly functionalized, multi-ring heterocyclic systems.

Strategy for Asymmetrically Substituted Quinoxaline Synthesis

This compound is a valuable tool for developing asymmetrically substituted quinoxaline derivatives, which are of significant interest in medicinal chemistry. A common strategy involves utilizing a quinoxaline core that is already asymmetrically substituted, such as with a chlorine atom at the 2- or 3-position, and then introducing a different substituent at the 6-position via the carbonyl chloride group.

This approach has been successfully employed in the synthesis of novel B-RAF kinase inhibitors. researchgate.net In these syntheses, a mixture of 2-chloro-quinoxaline-6-carbonyl chloride and 3-chloro-quinoxaline-6-carbonyl chloride is reacted with various nucleophilic amine compounds. researchgate.netgoogle.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acid chloride, displacing the chloride and forming a stable amide bond. This introduces a diverse range of substituents at the C-6 position, creating a library of asymmetrically substituted quinoxalines. The presence of the chloro substituent on the quinoxaline ring and the newly formed amide linkage results in a molecule with distinct chemical environments at different positions, a key feature for targeted biological activity.

An example of this synthetic strategy is detailed in the following table:

| Reactants | Reaction Type | Product Type | Application Area |

| Mixture of 2-chloro- and 3-chloro-quinoxaline-6-carbonyl chloride + Amines | Nucleophilic Acyl Substitution | Asymmetrically substituted quinoxaline amides | B-RAF Kinase Inhibitors researchgate.netgoogle.com |

This method demonstrates the utility of this compound as a strategic component for generating molecular diversity and achieving specific, asymmetrical substitution patterns on the quinoxaline scaffold.

Precursor in Multistep Organic Transformations

The role of this compound as a precursor in multistep organic transformations is well-established, primarily due to the high reactivity of the carbonyl chloride group, which serves as an excellent handle for further chemical modifications. It is often generated in situ from the more stable quinoxaline-6-carboxylic acid to be used immediately in subsequent steps, acting as a critical activated intermediate.

In the synthesis of complex pharmaceutical agents, such as kinase inhibitors, the conversion of a quinoxaline carboxylic acid to the corresponding carbonyl chloride is a key activation step. For example, treating quinoxaline-6-carboxylic acid derivatives with reagents like thionyl chloride (SOCl₂) or oxalyl chloride effectively produces the highly electrophilic this compound. isca.me This intermediate is not typically isolated but is reacted directly with nucleophiles to build more elaborate molecular structures.

This precursor role is evident in the synthesis of benzenesulfonamide (B165840) derivatives of quinoxaline, which are explored for their use in treating cancer. google.com A mixture containing chloro-quinoxaline-6-carbonyl chloride is used as a key building block, which is then reacted with other organic fragments in a multistep sequence to yield the final complex drug molecule. google.com These transformations underscore the compound's importance not as an end product, but as a pivotal stepping stone in longer synthetic pathways.

| Precursor | Activating Reagent | Intermediate Species | Subsequent Reaction | Final Product Class |

| Substituted quinoxaline-6-carboxylic acid | Thionyl chloride | Substituted this compound | Amidation with various amines | Complex heterocyclic inhibitors isca.me |

| Chloro-quinoxaline-6-carboxylic acid | Not specified | Chloro-quinoxaline-6-carbonyl chloride | Nucleophilic substitution | Benzenesulfonamide derivatives for cancer therapy google.com |

Utility in the Synthesis of Ligands for Coordination Chemistry

This compound is a valuable precursor for the synthesis of specialized ligands used in coordination chemistry. The carbonyl chloride group provides a convenient and highly reactive site for introducing atoms or functional groups capable of coordinating to metal ions. By reacting this compound with mono- or polyamines, alcohols, or thiols, a diverse range of ligands, such as amides, esters, and thioesters, can be readily prepared. These ligands can then form stable complexes with various transition metals.

The resulting quinoxaline-based ligands are of significant interest due to the ability of the quinoxaline nitrogen atoms, along with the newly introduced coordinating groups, to act as chelating agents. This chelation can lead to the formation of mononuclear or polynuclear metal complexes with unique electronic, magnetic, and catalytic properties. isca.meisca.in

The field of quinoxaline metal complexes is extensive, with research highlighting their potential in various applications, from biological systems to materials science. nih.govtandfonline.com For example, quinoxaline-based Schiff base ligands form stable complexes with Co(II), Ni(II), Cu(II), and Zn(II), and these complexes have been studied for their biological activities. nih.gov Furthermore, quinoxaline derivatives have been used to create radical-bridged transition metal complexes that exhibit very strong antiferromagnetic coupling, a property of interest in the development of molecular magnetic materials. rsc.org

While direct synthesis of these specific literature ligands may not start from this compound itself, its inherent reactivity makes it an ideal candidate for creating analogous ligand structures. The reaction with a diamine, for example, would produce a quinoxaline-6-carboxamide (B1312456) derivative with a pendant amino group, creating a classic tridentate ligand scaffold. The vast body of research on quinoxaline metal complexes provides a strong foundation for the utility of this compound as a versatile starting material for new ligand designs. isca.meresearchgate.net

Spectroscopic and Structural Characterization of Quinoxaline 6 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of quinoxaline (B1680401) derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be established.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a quinoxaline derivative provides information about the number and environment of hydrogen atoms. For the quinoxaline core, protons H-2 and H-3 typically appear as singlets in the most downfield region of the spectrum, often between 9.0 and 9.5 ppm, due to the deshielding effect of the adjacent nitrogen atoms. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) appear as doublets or doublets of doublets in the aromatic region (7.5-8.5 ppm), with their specific shifts and coupling patterns depending on the substitution. In derivatives such as N-substituted quinoxaline-2-carboxamides, the amidic proton (NH) signal appears as a singlet or triplet, typically downfield (around 8.6-11.0 ppm), depending on the solvent and the nature of the substituent. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the acid chloride group in the parent compound, Quinoxaline-6-carbonyl chloride, is expected to appear significantly downfield. In its derivatives, such as amides, this carbonyl carbon signal is typically found in the range of 160-168 ppm. mdpi.com The carbons of the quinoxaline ring itself have characteristic shifts: the C-2 and C-3 atoms linked to nitrogen are observed around 145-150 ppm, while the other aromatic carbons appear between 125 and 142 ppm.

For example, detailed NMR studies have been performed on a series of N-substituted quinoxaline-2-carboxamides. mdpi.com The data obtained are consistent with the proposed structures, confirming the successful synthesis and providing a reference for the characterization of similar derivatives.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Quinoxaline Carboxamide Derivative Data for N-benzyl-quinoxaline-2-carboxamide in DMSO-d₆. Sourced from mdpi.com

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Amide | 9.81 | t | 6.0 | -NH- |

| Quinoxaline | 9.32 | s | - | H-3 |

| Quinoxaline | 8.20-8.12 | m | - | H-5, H-8 |

| Quinoxaline | 7.96-7.88 | m | - | H-6, H-7 |

| Benzyl | 7.40-7.25 | m | - | Ar-H |

| Benzyl | 4.60 | d | 6.0 | -CH₂- |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Amide | 163.7 | C=O | ||

| Quinoxaline | 147.2 | C-3 | ||

| Quinoxaline | 143.6 | C-8a | ||

| Quinoxaline | 141.8 | C-2 | ||

| Quinoxaline | 141.5 | C-4a | ||

| Benzyl | 139.3 | C-Ar (ipso) | ||

| Quinoxaline | 131.6 | C-6 | ||

| Quinoxaline | 130.8 | C-7 | ||

| Quinoxaline | 129.8 | C-5 | ||

| Benzyl | 128.7 | C-Ar | ||

| Quinoxaline | 128.6 | C-8 | ||

| Benzyl | 127.8 | C-Ar | ||

| Benzyl | 127.3 | C-Ar | ||

| Benzyl | 43.1 | -CH₂- |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the most prominent and diagnostic peak in its IR spectrum is the stretching vibration of the carbonyl group (C=O) in the acid chloride moiety. This peak is expected to appear at a high wavenumber, typically in the range of 1785-1815 cm⁻¹, due to the strong electron-withdrawing inductive effect of the chlorine atom. uobabylon.edu.iqyoutube.com

Upon conversion to derivatives such as amides or esters, this carbonyl absorption shifts to a lower frequency. For instance, in N-substituted quinoxaline-carboxamides, the amide carbonyl (C=O) stretch is typically observed between 1650 and 1700 cm⁻¹. mdpi.com Additionally, the IR spectra of these derivatives will show other characteristic bands, including N-H stretching vibrations for secondary amides (around 3300 cm⁻¹) and C-N stretching vibrations (1250-1350 cm⁻¹). uobabylon.edu.iq The quinoxaline ring itself contributes to the spectrum with characteristic C=N and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, as well as aromatic C-H stretching above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound and its Amide Derivatives

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Compound Class |

| Acid Chloride | C=O Stretch | 1785 - 1815 | This compound |

| Amide | C=O Stretch | 1650 - 1700 | Quinoxaline-6-carboxamide (B1312456) |

| Amide | N-H Stretch | ~3300 | Secondary Amide Derivative |

| Quinoxaline | Aromatic C-H Stretch | >3000 | All |

| Quinoxaline | C=N, C=C Stretch | 1450 - 1600 | All |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₅ClN₂O), the calculated molecular weight is 192.6 g/mol . sigmaaldrich.commatrix-fine-chemicals.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192, with a characteristic M+2 peak at m/z 194 with about one-third the intensity, confirming the presence of a single chlorine atom.

The fragmentation pattern provides valuable structural clues. A primary fragmentation pathway for this compound would be the alpha-cleavage, leading to the loss of the chlorine radical (•Cl) to form an acylium ion at m/z 157. Another significant fragmentation would be the loss of the entire carbonyl chloride group (•COCl), resulting in a quinoxalinyl radical cation at m/z 129. libretexts.orglibretexts.org

For derivatives, such as N-substituted quinoxaline-carboxamides, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is often employed to confirm the exact mass and elemental formula. For example, the ESI-MS data for various quinoxaline-5-carboxamide derivatives have been reported, showing the expected molecular ion peaks (M⁺ or M+1) that confirm their structures. researchgate.net

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Identity |

| 192/194 | [C₉H₅ClN₂O]⁺• | Molecular Ion (M⁺•) |

| 157 | [C₉H₅N₂O]⁺ | [M - Cl]⁺ |

| 129 | [C₈H₅N₂]⁺ | [M - COCl]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Quinoxaline and its derivatives are chromophoric, exhibiting characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* electronic transitions within the conjugated aromatic system. The parent quinoxaline molecule shows absorption maxima in solvents like acetonitrile (B52724) at approximately 321, 335, and 351 nm. researchgate.net The spectrum of this compound is expected to be similar, with the carbonyl chloride group potentially causing slight shifts (either bathochromic or hypsochromic) in the absorption maxima and influencing their intensity.

Studies on quinoxaline-2-carboxylic acid 1,4-dioxides have shown characteristic UV spectra that confirm the presence of the quinoxaline core. nih.gov The position and intensity of the absorption bands are sensitive to the substituents on the quinoxaline ring and the solvent used, which can alter the energy levels of the molecular orbitals involved in the electronic transitions. tsijournals.com

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. sapub.org This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, confirming the molecular structure and revealing details about its conformation and packing in the crystal lattice.

For a derivative of this compound, SCXRD analysis would confirm the planarity of the quinoxaline ring system and determine the torsional angles between the ring and the carbonyl-containing substituent. It would also reveal any significant intermolecular interactions, such as hydrogen bonding (in amide derivatives) or π-π stacking, which govern the solid-state architecture of the material. beilstein-journals.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis provides experimental verification of the empirical and molecular formula.

For this compound (C₉H₅ClN₂O), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. Comparing these theoretical percentages with the experimentally determined values is a critical step in confirming the purity and identity of a newly synthesized batch of the compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 56.12 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.62 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.41 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.54 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.31 |

| Total | 192.605 | 100.00 |

Experimental elemental analysis for derivatives, such as N-substituted quinoxaline-2-carboxamides, has been reported to be in close agreement with the calculated values (typically within ±0.4%), providing strong evidence for their proposed structures and high purity. mdpi.com

Theoretical and Computational Investigations of Quinoxaline 6 Carbonyl Chloride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. tandfonline.comscispace.com These methods provide insights into orbital energies, charge distribution, and molecular reactivity descriptors.

Density Functional Theory (DFT)

DFT has been widely applied to study the electronic properties of quinoxaline (B1680401) derivatives. nih.govresearchgate.net For instance, calculations on various substituted quinoxalines have been performed to determine their optimized geometries and electronic properties. nih.govresearchgate.net The B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), is commonly used for these investigations. nih.govresearchgate.net Such studies reveal that the introduction of different substituent groups significantly influences the electronic characteristics of the quinoxaline core. nih.gov For quinoxaline-6-carbonyl chloride, the carbonyl chloride group, being a strong electron-withdrawing group, is expected to lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org The HOMO and LUMO are the frontier orbitals, and the energy difference between them (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. scispace.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. scispace.com

In studies of various quinoxaline derivatives, FMO analysis has been instrumental. For example, in a study of quinoxaline 1,4-dioxide derivatives, DFT calculations were used to determine the HOMO-LUMO energy gaps. researchgate.net Theoretical investigations into quinoxaline derivatives for photovoltaic applications have also heavily relied on FMO analysis to predict their electron injection and transport properties. nih.govresearchgate.net The electron-withdrawing nature of the carbonyl chloride group in this compound would likely lead to a significant stabilization of the LUMO, resulting in a relatively small HOMO-LUMO gap and making it susceptible to nucleophilic attack at the carbonyl carbon.

Below is a table summarizing typical HOMO-LUMO energy gaps for some substituted quinoxaline derivatives based on DFT calculations, which helps in contextualizing the expected values for this compound.

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Quinoxaline-1,4-dioxide | - | - | Varies with substitution | researchgate.net |

| Quinoxaline Dyes for DSSC | -3.288 to -5.417 | - | Varies | nih.govresearchgate.net |

| Quinoxalinones | - | - | Varies | scispace.com |

| Electron-Transporting Quinoxalines | -6.51 to -6.84 | -3.00 to -3.30 | Varies | nih.govbeilstein-journals.org |

Note: Specific values for HOMO and LUMO energies are highly dependent on the exact substituent and the computational method used.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of a molecule are critical to its reactivity and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules. tandfonline.comfigshare.com

Conformational Analysis

For this compound, the primary conformational flexibility would arise from the rotation around the single bond connecting the carbonyl group to the quinoxaline ring. Theoretical calculations can map the potential energy surface as a function of the dihedral angle between the plane of the quinoxaline ring and the carbonyl chloride group. This analysis helps identify the most stable conformer(s). It is generally expected that the most stable conformation would be one where the carbonyl group is coplanar with the aromatic ring to maximize conjugation, although steric hindrance could influence this. Studies on other substituted quinoxalines have indeed shown that planarity is a key factor in their electronic properties. nih.govbeilstein-journals.org

Molecular Dynamics (MD) Simulations

MD simulations provide a time-resolved picture of the molecular motions and conformational changes. tandfonline.comfigshare.com By simulating the molecule's trajectory over time, researchers can understand how it behaves in different environments (e.g., in a solvent or interacting with other molecules). For this compound, MD simulations could reveal the dynamic range of the aforementioned dihedral angle and how intermolecular interactions might influence its preferred conformation. Such simulations have been employed in the study of quinoxaline derivatives to understand their potential as drug candidates by observing their interactions within biological systems. tandfonline.comfigshare.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. hanyang.ac.kr These models are built on the principle that the properties of a chemical are a function of its molecular structure.

Descriptor-Based Modeling

To build a QSPR model, a set of molecular descriptors is first calculated for a series of compounds. These descriptors can be constitutional, topological, electrostatic, or quantum-chemical in nature. hanyang.ac.krnih.gov For quinoxaline derivatives, QSPR studies have been successfully used to predict properties like corrosion inhibition efficiency and biological activity. hanyang.ac.krniscpr.res.innih.gov For example, a study on quinoxaline-based corrosion inhibitors used a feature selection tool to identify key molecular descriptors that were then used to build a predictive model for their performance. hanyang.ac.kr

Predictive Applications

A QSPR model developed for a class of compounds that includes this compound could be used to predict its various properties without the need for experimental measurements. For instance, properties like boiling point, solubility, or reactivity could be estimated. The table below illustrates the types of descriptors that are often found to be important in QSPR studies of quinoxaline derivatives.

| Descriptor Type | Examples | Relevance |

| Constitutional | Molecular Weight, Number of N atoms | Basic molecular properties |

| Topological | Wiener Index, Randic Index | Molecular branching and size |

| Electrostatic | Dipole Moment, Partial Charges | Intermolecular interactions |

| Quantum-Chemical | HOMO/LUMO Energies, Hardness | Reactivity and electronic properties |

By leveraging these computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, facilitating its application in various fields of chemical synthesis and materials science.

Coordination Chemistry and Ligand Design Incorporating Quinoxaline 6 Carbonyl Chloride Derivatives

Synthesis of Novel Quinoxaline-Derived Ligands

The primary route to novel ligands derived from quinoxaline-6-carbonyl chloride involves its reaction with nucleophiles. The high reactivity of the acyl chloride facilitates the formation of amides, esters, and hydrazides, which themselves can act as multidentate ligands.

A common synthetic strategy is the condensation reaction between this compound and various primary or secondary amines to yield quinoxaline-6-carboxamides. This reaction is typically performed in the presence of a base to neutralize the HCl byproduct. Similarly, reaction with alcohols or phenols yields the corresponding esters.

A particularly useful derivative is 2,3-diphenylquinoxaline-6-carbohydrazide, synthesized from 2,3-diphenylquinoxaline-6-carboxylic acid. The initial carboxylic acid is prepared by the condensation of benzil (B1666583) and 3,4-diaminobenzoic acid. nih.gov This acid can be converted to the corresponding acyl chloride (this compound derivative) and then reacted with hydrazine (B178648) hydrate (B1144303) to form the carbohydrazide (B1668358). nih.gov This hydrazide serves as a platform for generating a library of Schiff base ligands through condensation with various aldehydes and ketones. nih.gov

The general synthetic pathway can be summarized as:

Synthesis of the Quinoxaline (B1680401) Core : Condensation of an o-phenylenediamine (B120857) (such as 3,4-diaminobenzoic acid) with an α-dicarbonyl compound (like benzil) to form the quinoxaline-6-carboxylic acid. nih.govnih.gov

Activation : Conversion of the carboxylic acid to the more reactive this compound, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Functionalization : Reaction of the this compound with a nucleophile (e.g., amine, alcohol, hydrazine) to yield the final ligand. nih.govsapub.org For instance, reacting the acyl chloride with different amines or hydrazines allows for the synthesis of a variety of amides and hydrazones with different donor atoms and steric bulk, capable of forming stable metal complexes.

Formation and Characterization of Transition Metal Complexes

Ligands derived from this compound readily form complexes with a variety of first-row and other transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). isca.menih.gov The quinoxaline moiety typically acts as a bidentate chelating ligand through its two nitrogen atoms in the pyrazine (B50134) ring. isca.in Depending on the functional group introduced via the carbonyl chloride, additional donor atoms (such as oxygen from a carbonyl group or nitrogen from an imine) can participate in coordination, leading to ligands with higher denticity. nih.gov

The formation of these complexes is generally achieved by reacting the ligand with a metal salt (commonly a halide or perchlorate) in a suitable solvent like ethanol (B145695) or DMSO. rdd.edu.iqnih.gov The resulting solid complexes can be isolated and purified by recrystallization. The stoichiometry of the complexes, commonly found to be in a 1:1 or 1:2 metal-to-ligand ratio, can be determined through elemental analysis and other characterization techniques. rdd.edu.iq

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal center.

FT-IR Spectroscopy : Infrared spectroscopy provides direct evidence of coordination. A shift in the vibrational frequencies of key functional groups in the ligand upon complexation is indicative of metal-ligand bond formation. For instance, the C=N stretching vibration of the quinoxaline ring and the C=O stretching vibration of the amide or ester group (derived from the original carbonyl chloride) often shift to lower wavenumbers in the complex's spectrum compared to the free ligand. rdd.edu.iq This shift signifies a weakening of these bonds due to the donation of electron density to the metal ion. New, weaker bands may also appear in the far-IR region (typically below 600 cm⁻¹), which are attributed to the M-N and M-O stretching vibrations. nih.gov

Table 1: Representative FT-IR Spectral Data (cm⁻¹) for Quinoxaline-Derived Ligands and Their Metal Complexes

| Compound/Complex | ν(C=O) | ν(C=N) | ν(M-N) | ν(M-O) | Reference |

| Quinoxaline-derived ligand | ~1660 | ~1600 | - | - | rdd.edu.iq |

| Co(II) Complex | ~1645 | ~1585 | ~450-500 | ~510-550 | rdd.edu.iqresearchgate.net |

| Ni(II) Complex | ~1650 | ~1590 | ~450-500 | ~510-550 | rdd.edu.iqresearchgate.net |

| Cu(II) Complex | ~1640 | ~1610 | ~467 | ~520-560 | rdd.edu.iqnih.gov |

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. In comparison to the free ligand, the spectra of the complexes often show new absorption bands. These can be assigned to d-d transitions within the metal center or to metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of complexes with π-accepting ligands like quinoxalines. isca.inresearchgate.net

NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of protons and carbons near the coordination sites experience significant changes upon complexation, providing insight into the binding mode of the ligand in solution. researchgate.net

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these coordination compounds. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govrsc.org

Quinoxaline-derived ligands have been shown to form complexes with various coordination geometries, largely dictated by the nature of the metal ion, the ligand's denticity, and the other coordinating species (like solvent molecules or counter-ions). Common geometries include octahedral, tetrahedral, square pyramidal, and trigonal bipyramidal. isca.menih.govrsc.org For example, a Cu(II) complex with a bidentate 2-(2′-pyridyl)quinoxaline ligand and a DMSO molecule was found to have a trigonal bipyramidal geometry. nih.gov In radical-bridged dinuclear complexes, tetrahedral geometries around the metal ions have been observed. rsc.org

A close examination of the crystal structure reveals key details. For instance, the M-N bond lengths confirm the coordination of the quinoxaline nitrogens. rsc.org The planarity of the quinoxaline ring can be distorted upon coordination, and intermolecular π-π stacking interactions between quinoxaline rings are often observed, leading to the formation of supramolecular architectures. isca.me

Table 2: Selected Crystallographic Data for a Representative Quinoxaline Metal Complex

| Parameter | [Cu(pqx)Cl₂(DMSO)] nih.gov |

| Chemical Formula | C₁₅H₁₃Cl₂CuN₃OS |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.231(3) |

| b (Å) | 10.512(4) |

| c (Å) | 10.534(4) |

| β (°) | 108.98(3) |

| Volume (ų) | 861.1(6) |

| Z | 2 |

| Coordination Geometry | Trigonal bipyramidal |

Note: pqx = 2-(2′-pyridyl)quinoxaline, a related polypyridyl quinoxaline ligand.

Investigation of Coordination Modes and Stoichiometry in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands, known as linkers. libretexts.org Ligands derived from this compound are promising candidates for the construction of novel MOFs. To serve as a linker, the parent molecule must possess at least two coordination sites that can bind to different metal centers, extending the structure into a one-, two-, or three-dimensional network.

A derivative such as quinoxaline-2,6-dicarboxylic acid (which could be synthesized from a precursor like 3,4-diaminobenzoic acid) would be an ideal linker. nih.gov The two carboxylate groups can bridge multiple metal clusters, while the quinoxaline nitrogen atoms can either remain unbound or participate in coordination, potentially leading to frameworks with interesting topologies and properties. The directionality of the coordination bonds is key to forming predictable network structures. libretexts.org

The coordination mode of the linker is critical. Carboxylate groups, for example, can bind to metal centers in a monodentate, bidentate chelating, or bridging fashion. researchgate.net In many MOFs, bridging coordination is preferred as it leads to the formation of robust, extended networks. libretexts.org The quinoxaline unit itself can act as a simple bidentate linker or, if functionalized appropriately, as a multitopic node.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of Quinoxaline-6-carbonyl chloride for experimental design?

- Answer : Key properties include a molecular weight of 192.6 g/mol, melting point of 119°C, boiling point of 324.4°C, and density of 1.411 g/cm³. These parameters guide solvent selection (e.g., avoiding high-boiling solvents for low-temperature reactions) and stability considerations (e.g., decomposition risks above 150°C flash point). The molecular formula (C₉H₅ClN₂O) also informs stoichiometric calculations in synthetic workflows .

Q. What safety protocols are essential for handling this compound?

- Answer : Use engineering controls (fume hoods) and PPE: nitrile gloves (tested under EN 374), face shields, and flame-retardant lab coats. Avoid skin contact due to potential acyl chloride reactivity. Store separately from oxidizers and ensure spill kits are accessible. Refer to SDS guidelines for carbon monoxide and nitrogen oxide mitigation during decomposition events .

Q. Which analytical techniques validate the purity and identity of this compound?

- Answer : Employ NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and FT-IR to detect carbonyl chloride peaks (~1800 cm⁻¹). Cross-reference with literature melting points and chromatographic retention times. For novel derivatives, include elemental analysis and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

- Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from tautomerism or solvent effects. Perform variable-temperature NMR, deuterated solvent trials, and computational modeling (DFT) to assess conformational stability. Cross-validate with X-ray crystallography if crystalline derivatives are obtained .

Q. What methodologies address the lack of ecological toxicity data for this compound?

- Answer : Conduct in silico predictions using QSAR models (e.g., EPA EPI Suite) to estimate biodegradation and bioaccumulation potential. Perform acute toxicity assays (e.g., Daphnia magna LC₅₀) under OECD guidelines. Prioritize literature reviews using regulatory databases (e.g., TSCA Scope) to identify analogous compounds’ ecotoxicological profiles .

Q. How can reaction yields be optimized when using this compound as a carbonylating agent?

- Answer : Optimize solvent polarity (e.g., dichloromethane vs. THF) to balance reactivity and side reactions. Use slow reagent addition to minimize exothermic decomposition. Employ catalysts like DMAP to enhance acylation efficiency. Monitor reaction progress via TLC and isolate products promptly to prevent hydrolysis .

Q. What strategies ensure reproducibility in synthesis protocols?

- Answer : Document detailed procedures, including inert atmosphere conditions (argon/vacuum), exact stoichiometry, and purification methods (e.g., column chromatography gradients). Provide raw spectral data in supplementary materials and adhere to Beilstein Journal guidelines for experimental transparency. Use batch-tested reagents to minimize variability .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying conditions?

- Answer : Conduct accelerated degradation studies:

- Thermal : Heat samples at 50°C, 100°C, and 150°C; analyze via GC-MS for decomposition products (e.g., CO, NOₓ).

- Hydrolytic : Expose to humid environments (40°C/75% RH) and monitor hydrolysis to carboxylic acid derivatives via pH titration.

- Photolytic : Use UV chambers (λ = 254 nm) to assess photodegradation pathways .

Q. What frameworks guide ethical literature reviews for this compound research?

- Answer : Follow FFCCA principles:

- Feasible : Use curated databases (PubMed, SciFinder) with filters for peer-reviewed studies.

- Focused : Narrow searches to "quinoxaline derivatives + acylation kinetics" or "carbonyl chloride reactivity."

- Clear : Annotate conflicting data (e.g., variable melting points) in tables for comparative analysis.

- Complex : Integrate mechanistic studies (kinetic isotope effects) with synthetic applications.

- Arguable : Highlight gaps in toxicity data to justify further investigations .

Data Presentation Guidelines

- Tables : Include comparative stability data (e.g., half-life under thermal stress) and spectroscopic benchmarks.

- Figures : Use reaction schemes with annotated intermediates and Arrhenius plots for degradation kinetics.

- Supplemental Materials : Provide crystallographic CIF files, raw chromatograms, and computational input files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.